(S)-1-(Naphthalen-2-yl)ethanamine

Chiral Purity Stereochemistry Analytical Chemistry

Procure (S)-1-(Naphthalen-2-yl)ethanamine (CAS 3082-62-0) – the single enantiomer with defined (S)-absolute configuration, not interchangeable with the (R)-enantiomer (CAS 3906-16-9) or racemate (CAS 1201-74-7). This chiral primary amine (MW 171.24, mp 47–50 °C, [α]20/D −21±1°) is essential for asymmetric synthesis, chiral resolution of racemic acids, bifunctional thiourea organocatalysts (up to 97% ee), and as a reference standard for chiral HPLC methods quantifying (S)-impurities in APIs such as Cinacalcet. Using the incorrect stereoisomer leads to diastereomeric mixtures and costly separations. Insist on ≥98% chemical purity with ≥99% ee.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 3082-62-0
Cat. No. B186525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Naphthalen-2-yl)ethanamine
CAS3082-62-0
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2C=C1)N
InChIInChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m0/s1
InChIKeyKHSYYLCXQKCYQX-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(Naphthalen-2-yl)ethanamine (CAS 3082-62-0): A Critical Chiral Amine Building Block for Asymmetric Synthesis


(S)-1-(Naphthalen-2-yl)ethanamine (CAS 3082-62-0) is an enantiomerically pure, chiral primary amine featuring a naphthalene ring substituted at the 2-position. It is a white to pale yellow crystalline solid with a molecular weight of 171.24 g/mol and a melting point of 47-50 °C [1]. Its primary value in research and industrial chemistry stems from its defined (S)-absolute configuration, which enables precise stereocontrol in asymmetric transformations. As a single enantiomer, it exhibits a specific optical rotation of [α]20/D −21±1° (c = 1% in methanol) , a critical quality attribute for its applications in chiral resolution, asymmetric catalysis, and the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

The Criticality of Enantiomeric Purity for (S)-1-(Naphthalen-2-yl)ethanamine (CAS 3082-62-0) in Research and Development


Substituting (S)-1-(Naphthalen-2-yl)ethanamine with its enantiomer (R)-(+)-1-(2-Naphthyl)ethylamine (CAS 3906-16-9), the racemic mixture (CAS 1201-74-7), or other achiral analogs is not chemically equivalent and will lead to divergent experimental outcomes. The specific (S)-configuration is the driver of stereochemical induction in asymmetric syntheses and is essential for accessing the desired enantiomer of a target molecule . Using a racemic mixture or the opposite enantiomer will produce a mixture of diastereomers or the undesired product enantiomer, respectively, requiring costly and time-consuming separation steps. In pharmaceutical contexts, this is non-negotiable; for instance, in the synthesis of Cinacalcet, the (R)-enantiomer of the drug is pharmacologically active, while the (S)-enantiomer is not, making the use of the correct chiral amine starting material paramount [1]. The quantitative evidence below demonstrates precisely why this specific enantiomer must be procured.

Quantitative Differentiation of (S)-1-(Naphthalen-2-yl)ethanamine (CAS 3082-62-0) Against Its Closest Analogs


Enantiomeric Excess and Optical Purity: The (S)-Enantiomer vs. the (R)-Enantiomer

The target compound (CAS 3082-62-0) is commercially available with a minimum chemical purity of >98.0% (GC) and a guaranteed enantiomeric excess (ee) of ≥99% . This is quantitatively differentiated from its enantiomer, (R)-1-(Naphthalen-2-yl)ethanamine (CAS 3906-16-9), by its opposite and characteristic optical rotation: the (S)-enantiomer exhibits an [α]20/D of −21±1° (c = 1% in methanol), while the (R)-enantiomer exhibits an [α]20/D of +21° under identical conditions . The high ee value is not a default property but a result of rigorous manufacturing or purification processes, ensuring that the compound is essentially a single stereoisomer.

Chiral Purity Stereochemistry Analytical Chemistry

Proven Efficacy as a Chiral Resolving Agent: (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer is a demonstrated, effective chiral resolving agent for the separation of racemic acids. In a validated resolution process, treatment of racemic 1-(naphthalen-2-yl)ethanamine with (R)-(−)-mandelic acid in ethanol leads to the preferential precipitation of the diastereomeric salt containing the (S)-enantiomer of the amine . This process achieves an enantiomeric excess of >99.8% for the (S)-enantiomer . In contrast, the racemic mixture of the amine (CAS 1201-74-7) is incapable of effecting any enantiomeric resolution and is simply a mixture of both isomers, rendering it useless for this critical application.

Chiral Resolution Diastereomeric Salt Formation Process Chemistry

Application in Asymmetric Catalysis: Naphthyl vs. Phenyl Substituent Impact on Diastereoselectivity

In a direct comparative study of chiral amines used as auxiliaries in the three-component Betti condensation to synthesize aminomethylnaphthols, (S)-1-(naphthalen-2-yl)ethan-1-amine was compared with (S)-1-phenylethan-1-amine [1]. The study demonstrated that the naphthyl-substituted amine could be used to generate a series of chiral steroidal aminomethylnaphthols as pure diastereoisomers. When these products were subsequently evaluated as pre-catalysts for the enantioselective addition of diethylzinc to aldehydes, they enabled enantioselectivities of up to 97% ee [1]. The use of the phenyl-substituted analog (S)-1-phenylethan-1-amine is also possible but leads to a different scaffold; the specific structural and electronic properties of the naphthyl group are essential for achieving this high level of asymmetric induction in this particular catalytic system.

Asymmetric Synthesis Betti Condensation Chiral Auxiliary

Role in Pharmaceutical Impurity Profiling: (S)-Enantiomer as a Defined Impurity Standard

In the synthesis of the calcimimetic drug Cinacalcet, the pharmacological effect of the (R)-enantiomer is 1000 times greater than that of the (S)-enantiomer [1]. Consequently, the (S)-enantiomer is a critical process impurity that must be controlled. (S)-1-(Naphthalen-2-yl)ethanamine (CAS 3082-62-0) is therefore not just a general reagent but a specific and essential analytical standard for the development and validation of chiral HPLC methods used to ensure the enantiomeric purity of the final drug substance [2][3]. While (R)-1-(naphthalen-2-yl)ethanamine (CAS 3906-16-9) would be used as the standard for the active enantiomer, the (S)-enantiomer is the only authentic reference material for quantifying the undesired (S)-isomer impurity.

Pharmaceutical Analysis Impurity Standard Cinacalcet

High-Value Research & Industrial Applications for (S)-1-(Naphthalen-2-yl)ethanamine (CAS 3082-62-0)


Chiral Resolution of Racemic Acids for Optically Active Drug Synthesis

Utilize (S)-1-(Naphthalen-2-yl)ethanamine as a resolving agent to separate racemic mixtures of carboxylic acids. The high enantiomeric purity of the amine (ee ≥99% ) ensures effective diastereomeric salt formation, as demonstrated by its ability to resolve its own racemate using (R)-mandelic acid to achieve >99.8% ee . This is a standard methodology for producing enantiopure pharmaceutical intermediates.

Synthesis of Chiral Ligands and Catalysts for Asymmetric Reactions

Employ the compound as a chiral building block to synthesize bifunctional thiourea organocatalysts, which are active in reactions like the Strecker and nitro-Michael additions . As shown in the Betti condensation example, the naphthyl group is essential for constructing complex chiral scaffolds that can serve as pre-catalysts for highly enantioselective reactions (up to 97% ee) [1].

Analytical Reference Standard for Enantiomeric Impurity Profiling

Use the compound as a certified reference standard for the development and validation of chiral HPLC methods. It is a critical tool for quantifying the (S)-enantiomer impurity in the synthesis of chiral APIs like Cinacalcet, where the (S)-isomer is a known impurity with significantly lower pharmacological activity [2][3].

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